molecular formula C14H13ClFNO3S B2362969 N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide CAS No. 478259-90-4

N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide

Cat. No.: B2362969
CAS No.: 478259-90-4
M. Wt: 329.77
InChI Key: BRFNPCPASQSVGB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide: is an organic compound that features a benzyl group substituted with chlorine and methoxy groups, attached to a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzylamine and 4-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.

    Procedure: The 3-chloro-4-methoxybenzylamine is added to a solution of 4-fluorobenzenesulfonyl chloride in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: For large-scale production, the process may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to maximize yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and control over the reaction conditions.

    Purification Techniques: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms.

    Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the sulfonamide group can be reduced under specific conditions.

    Coupling Reactions: The benzyl and sulfonamide groups can engage in various coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Formation of derivatives with different substituents on the benzyl or sulfonamide groups.

    Oxidation Products: Conversion of the methoxy group to a carbonyl group.

    Reduction Products: Reduction of the sulfonamide group to an amine.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industry:

    Materials Science:

    Agrochemicals: Explored for its use in the synthesis of agrochemical compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways by binding to key proteins, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxybenzyl)-4-fluorobenzamide
  • N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonyl chloride
  • N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonyl hydrazide

Uniqueness:

  • Functional Groups: The presence of both the methoxy and sulfonamide groups provides unique reactivity and potential for diverse applications.
  • Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c1-20-14-7-2-10(8-13(14)15)9-17-21(18,19)12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFNPCPASQSVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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